Rhodamine-6G N-Phenyl-thiosemicarbazide Rhodamine-6G N-Phenyl-thiosemicarbazide
Brand Name: Vulcanchem
CAS No.: 885481-03-8
VCID: VC0131317
InChI: InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41)
SMILES: CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC
Molecular Formula: C33H33N5O2S
Molecular Weight: 563.72

Rhodamine-6G N-Phenyl-thiosemicarbazide

CAS No.: 885481-03-8

Reference Standards

VCID: VC0131317

Molecular Formula: C33H33N5O2S

Molecular Weight: 563.72

Rhodamine-6G N-Phenyl-thiosemicarbazide - 885481-03-8

CAS No. 885481-03-8
Product Name Rhodamine-6G N-Phenyl-thiosemicarbazide
Molecular Formula C33H33N5O2S
Molecular Weight 563.72
IUPAC Name 1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea
Standard InChI InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41)
Standard InChIKey LHZILEOAOQHFBN-UHFFFAOYSA-N
SMILES CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC
Synonyms N-[3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[1H-isoindole-1,9’-[9H]xanthen]-2(3H)-yl]-N’-phenylthiourea;
PubChem Compound 71752065
Last Modified Nov 11 2021
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